molecular formula C17H14FN3O2 B2384555 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide CAS No. 1105217-02-4

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide

Katalognummer: B2384555
CAS-Nummer: 1105217-02-4
Molekulargewicht: 311.316
InChI-Schlüssel: YLNJEHOAXOUESA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2 and its molecular weight is 311.316. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide is a member of the isoxazole family, which has gained attention for its potential biological activities, particularly as inhibitors in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H16FN2O2C_{16}H_{16}FN_{2}O_{2}. The structure features an isoxazole ring substituted with a 2-fluorophenyl group and an N-(4-methylpyridin-2-yl)acetamide moiety, which contributes to its biological properties.

Research indicates that compounds with similar structures often act as inhibitors of p38 mitogen-activated protein kinase (MAPK), a critical pathway in cellular stress responses and inflammation. The inhibition of this pathway can lead to reduced inflammatory responses and potential therapeutic effects in conditions like arthritis and cancer .

Anticancer Properties

Studies have demonstrated that isoxazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibition concentrations (GI50) were reported as follows:

Cell LineGI50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound has promising anticancer activity, particularly against breast cancer cells .

Anti-inflammatory Activity

The compound's role as a p38 MAPK inhibitor suggests potential applications in anti-inflammatory therapies. Inhibition of this pathway can mitigate cytokine production and reduce inflammation, which is beneficial in treating chronic inflammatory diseases .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Isoxazole Ring : The starting materials include 2-fluorophenyl derivatives reacted with appropriate reagents to form the isoxazole structure.
  • Pyridine Substitution : The introduction of the N-(4-methylpyridin-2-yl) group is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Inflammatory Response : In a model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : In vitro assays showed that treatment with the compound led to apoptosis in MCF7 cells, with mechanisms involving caspase activation and PARP cleavage being observed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methylpyridin-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, typically involving:

  • Step 1 : Substitution reactions under alkaline conditions for introducing heterocyclic moieties (e.g., isoxazole rings) .
  • Step 2 : Reduction of nitro intermediates using iron powder or catalytic hydrogenation .
  • Step 3 : Condensation with acetamide derivatives using coupling agents like EDCI or DCC .
  • Key considerations include solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 0–80°C) to optimize yield and purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 352.12) .
  • X-ray Crystallography : Resolve crystallographic data to confirm bond lengths/angles in the isoxazole-pyridine core .

Q. What initial biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro binding assays : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization or SPR .
  • Enzyme inhibition studies : Measure IC₅₀ values in enzymatic assays (e.g., COX-2 for anti-inflammatory activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., ATP levels in viability tests) .
  • Purity validation : Re-test batches with ≥98% purity (HPLC-verified) to exclude impurities as confounding factors .
  • Meta-analysis : Compare EC₅₀ ranges across studies to identify outliers linked to experimental variables (e.g., serum concentration in cell media) .

Q. What strategies optimize the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :

  • Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) via regioselective substitution while preserving the isoxazole core .
  • Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to identify vulnerable sites (e.g., pyridine N-oxidation) .
  • Permeability testing : Use Caco-2 monolayers to assess intestinal absorption and P-glycoprotein efflux .

Q. How can structure-activity relationship (SAR) studies guide analog design?

  • Methodological Answer :

  • Core modifications : Replace the 2-fluorophenyl group with 3-chloro or 4-methoxy analogs to evaluate electronic effects on target binding .
  • Linker optimization : Test methylene vs. ethylene spacers between the isoxazole and acetamide groups for conformational flexibility .
  • Bioisosteric replacement : Substitute the pyridine ring with thiazole or pyrimidine to assess heterocycle-specific interactions .

Q. What computational approaches predict target engagement and off-target risks?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., docking scores ≤ -9.0 kcal/mol indicate strong binding) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the isoxazole ring) using Schrödinger Phase .
  • Machine learning : Train models on ChEMBL data to predict off-target effects (e.g., hERG channel inhibition) .

Q. How can stability issues in aqueous solutions be addressed during formulation?

  • Methodological Answer :

  • pH stability profiling : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10 to identify hydrolysis-prone sites (e.g., acetamide cleavage at pH < 3) .
  • Lyophilization : Stabilize the compound via freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .
  • Excipient screening : Test cyclodextrins or lipid nanoparticles to enhance solubility and prevent aggregation .

Eigenschaften

IUPAC Name

2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-11-6-7-19-16(8-11)20-17(22)10-12-9-15(23-21-12)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJEHOAXOUESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.